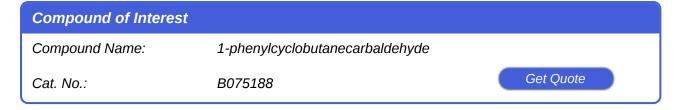


Spectroscopic and Synthetic Insights into 1-Phenylcyclobutanecarbaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **1-phenylcyclobutanecarbaldehyde**, a valuable building block in organic synthesis. This document details the available spectroscopic data, outlines a key synthetic protocol, and explores a potential photochemical reaction pathway.

Spectroscopic Data

The spectroscopic data for **1-phenylcyclobutanecarbaldehyde** (CAS No. 1469-83-6) is crucial for its identification and characterization. While experimental spectra are not readily available in public databases, the following tables summarize the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.5-10.0	S	1H	Aldehydic proton (- CHO)
~7.2-7.4	m	5H	Aromatic protons (C ₆ H ₅)
~2.8-3.2	m	2H	Cyclobutyl protons α to phenyl and carbonyl
~2.0-2.4	m	4H	Remaining cyclobutyl protons

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~200-205	Carbonyl carbon (C=O)
~140-145	Quaternary aromatic carbon (C-ipso)
~128-130	Aromatic CH carbons
~125-128	Aromatic CH carbons
~55-60	Quaternary cyclobutyl carbon
~30-35	Cyclobutyl CH₂ carbons
~15-20	Cyclobutyl CH₂ carbon

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~2820, ~2720	Medium, Weak	Aldehydic C-H stretch (Fermi doublet)
~1710	Strong	Carbonyl (C=O) stretch
~1600, ~1490, ~1450	Medium to Weak	Aromatic C=C stretches

Mass Spectrometry (MS)

m/z	Interpretation	
160	[M] ⁺ (Molecular ion)	
131	[M - CHO]+	
105	[C ₆ H ₅ CO] ⁺	
104	[C ₈ H ₈] ⁺ (Styrene radical cation)	
77	[C ₆ H₅] ⁺	

Synthesis of 1-Phenylcyclobutanecarbaldehyde

A key method for the synthesis of **1-phenylcyclobutanecarbaldehyde** is the Meyers aldehyde synthesis, which utilizes a dihydro-1,3-oxazine intermediate.[1][2][3][4]

Experimental Protocol

The synthesis involves the reaction of a suitable Grignard reagent with an appropriate oxazine, followed by reduction and hydrolysis to yield the aldehyde.

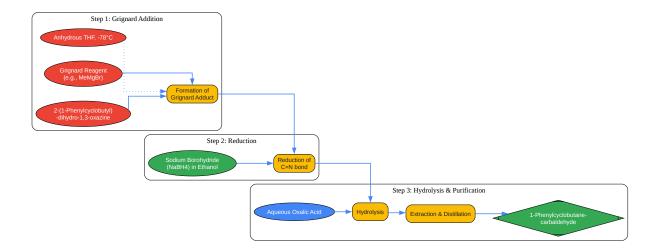
Step 1: Formation of the Grignard Adduct A solution of 2-(1-phenylcyclobutyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, a Grignard reagent, such as methylmagnesium bromide, is added dropwise. The reaction mixture is stirred at this temperature for several hours.



Step 2: Reduction of the Oxazine Ring The reaction mixture is then treated with a reducing agent, typically sodium borohydride in ethanol, to reduce the C=N bond of the oxazine ring.

Step 3: Hydrolysis to the Aldehyde The resulting tetrahydro-1,3-oxazine is hydrolyzed under mild acidic conditions, for example, with an aqueous solution of oxalic acid. This step cleaves the heterocyclic ring to afford the desired **1-phenylcyclobutanecarbaldehyde**. The product is then extracted with an organic solvent, dried, and purified by vacuum distillation.

Experimental Workflow





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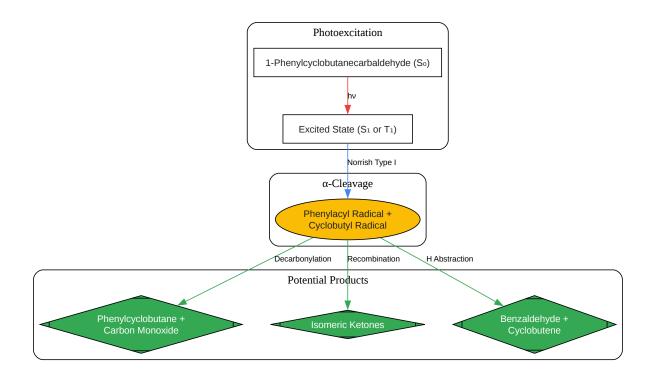
Caption: Synthetic workflow for **1-phenylcyclobutanecarbaldehyde** via the Meyers aldehyde synthesis.

Photochemical Reactivity: Norrish Type I Reaction

Aldehydes and ketones, upon absorption of ultraviolet light, can undergo a variety of photochemical reactions. For **1-phenylcyclobutanecarbaldehyde**, a plausible pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the α -carbon-carbon bond adjacent to the carbonyl group.[5][6][7][8][9]

Upon excitation, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). From either of these excited states, the bond between the carbonyl carbon and the cyclobutyl ring can break, forming a phenylacyl radical and a cyclobutyl radical. These radical intermediates can then undergo several secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction.





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Caption: Plausible Norrish Type I photochemical reaction pathway for **1-phenylcyclobutanecarbaldehyde**.

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References

- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Norrish reaction Wikipedia [en.wikipedia.org]
- 6. The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor PMC [pmc.ncbi.nlm.nih.gov]
- 7. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 8. Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
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